

BC-11 Hydrobromide: A Comparative Analysis of Protease Cross-reactivity

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Compound of Interest

Compound Name: BC-11 hydrobromide

Cat. No.: B10769038

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BC-11 hydrobromide is a synthetic molecule identified as a selective inhibitor of key serine proteases involved in cancer and viral infections. This guide provides a comparative analysis of its cross-reactivity with other proteases, supported by available experimental data and detailed methodologies.

Overview of BC-11 Hydrobromide

BC-11 hydrobromide, chemically known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is recognized primarily for its inhibitory action against urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2).^[1] It demonstrates an IC₅₀ of 8.2 µM for uPA.^[1] The compound is noted for its potential in cancer research, particularly in triple-negative breast cancer, and for its role in impeding viral entry into host cells, as seen with SARS-CoV-2.^[1]

Cross-reactivity Profile

While **BC-11 hydrobromide** is described as a selective inhibitor, comprehensive public data on its cross-reactivity against a wide panel of proteases is limited. Several sources state that the compound "Exhibits no activity at 8 other related enzymes," however, the specific proteases in this panel are not consistently disclosed in the available literature.

Known Targets:

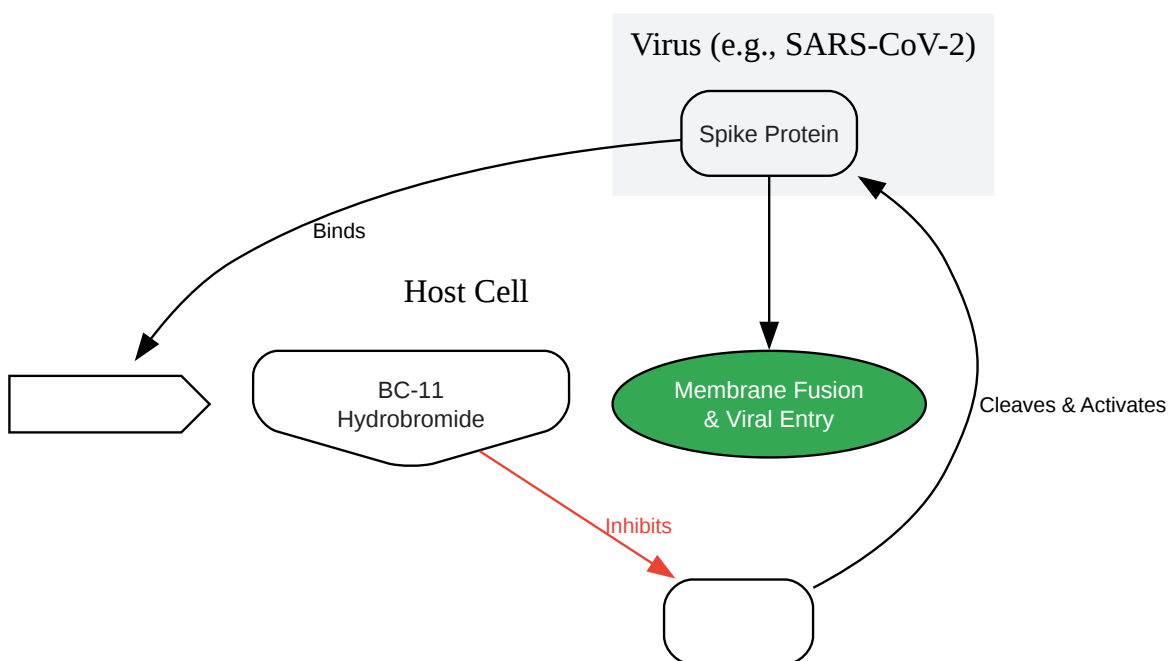
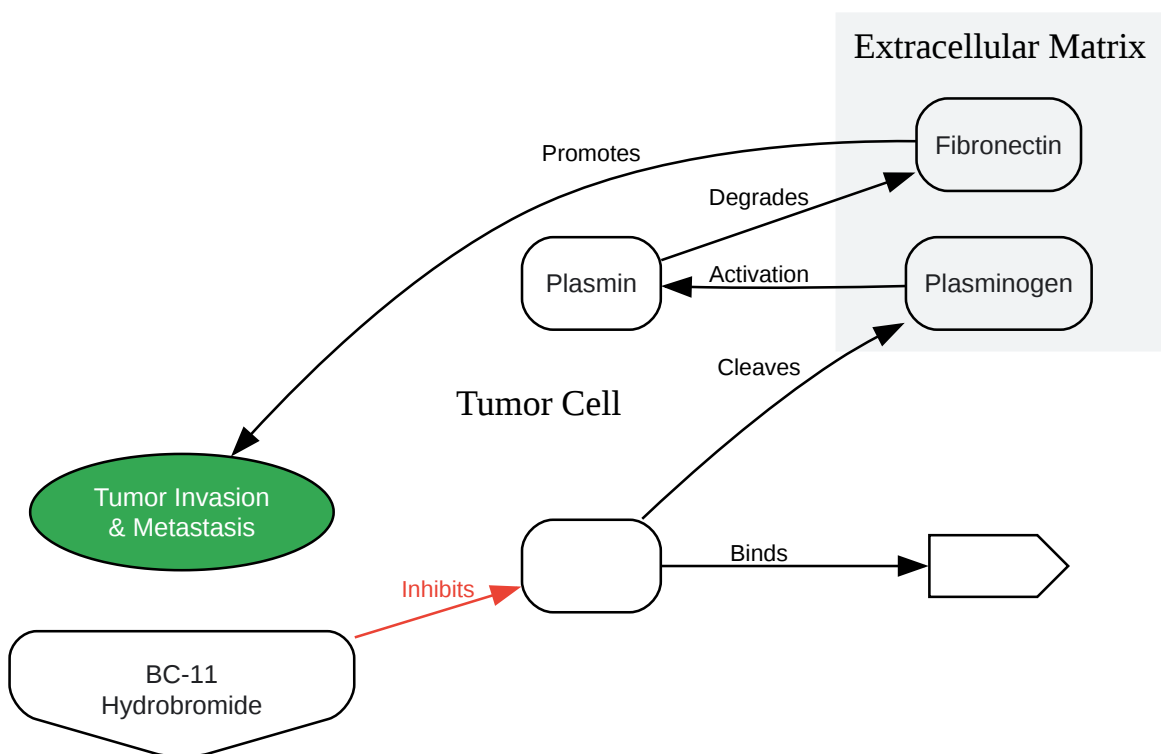
- Urokinase-type Plasminogen Activator (uPA): A serine protease critically involved in tumor metastasis and invasion through the degradation of the extracellular matrix. **BC-11 hydrobromide** inhibits uPA with an IC₅₀ value of 8.2 μ M.
- Transmembrane Protease, Serine 2 (TMPRSS2): A cell surface protease essential for the activation of various viral envelope glycoproteins, including that of SARS-CoV-2, thus facilitating viral entry into host cells. **BC-11 hydrobromide** acts as a covalent inhibitor of TMPRSS2.

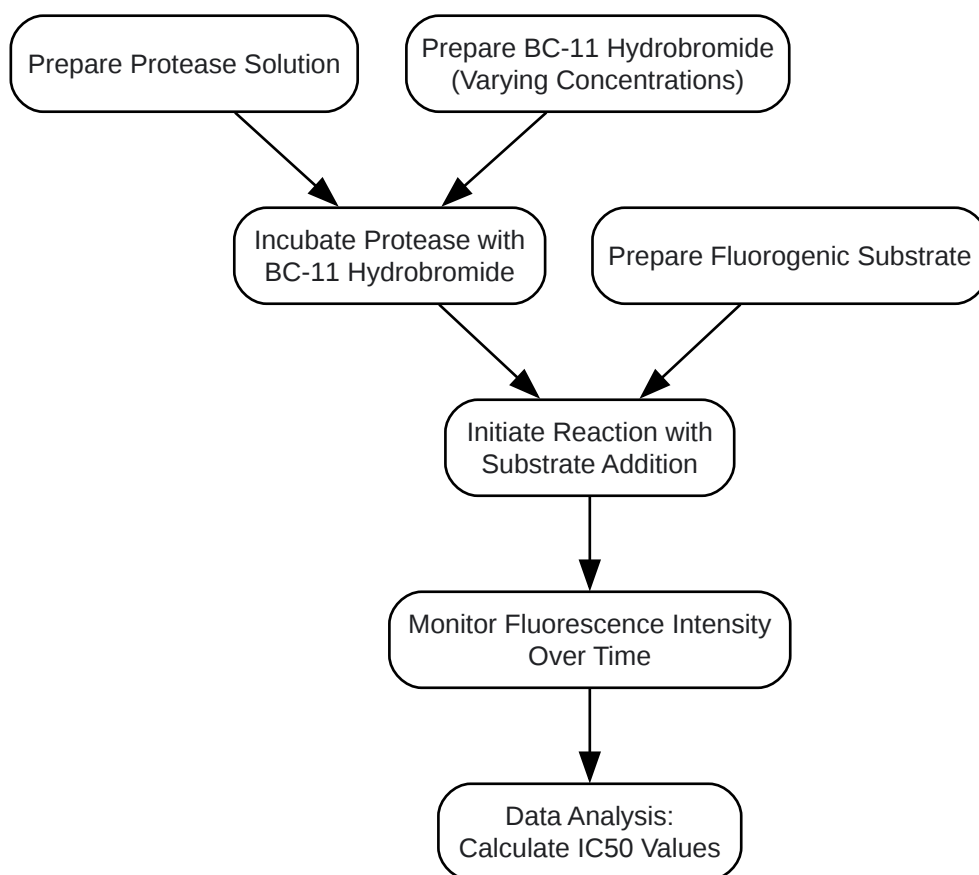
Comparison with Other Proteases:

Quantitative data on the inhibition of other specific proteases by **BC-11 hydrobromide** is not readily available in the public domain. To provide a thorough comparison, further experimental studies against a broad panel of proteases would be required.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.





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References

- 1. medchemexpress.com [medchemexpress.com]
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